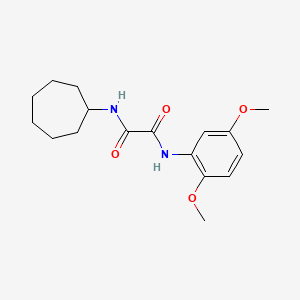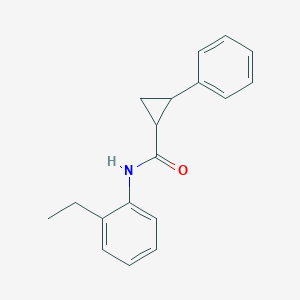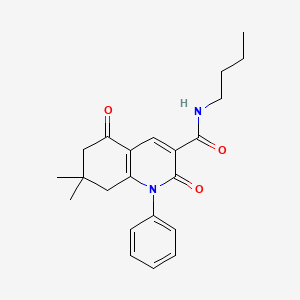
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the family of cannabinoids, which are known to interact with the endocannabinoid system in the body. In
Wirkmechanismus
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide interacts with the endocannabinoid system in the body, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. Specifically, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to activate the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic properties of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is its high purity and yield, which makes it suitable for scientific research. However, one limitation is that it is a synthetic compound, which may limit its potential for use in clinical settings. Additionally, more research is needed to fully understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. One area of focus is the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in the treatment of inflammatory diseases such as arthritis. Additionally, more research is needed to understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in animal models and humans. Further studies are also needed to explore the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in cancer therapy and other disease states. Overall, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is a promising compound that has the potential to be a valuable tool in scientific research and potentially in clinical settings.
Synthesemethoden
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with cycloheptylamine to form an intermediate. This intermediate is then reacted with ethanediamine to produce N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory effects in animal models, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-13-9-10-15(23-2)14(11-13)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMLIIPQHBXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)